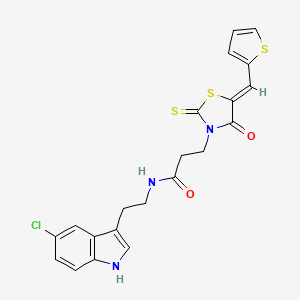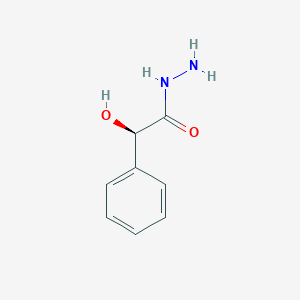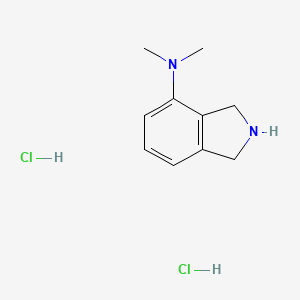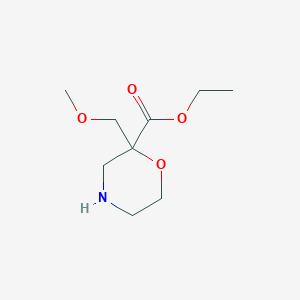![molecular formula C24H32N4O5S B2749673 (2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B2749673.png)
(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VH032-OH ist ein funktionalisierter Ligand des von-Hippel-Lindau-Proteins (VHL), das Teil des E3-Ubiquitin-Ligase-Komplexes ist. Diese Verbindung wird häufig bei der Entwicklung von Proteolyse-Targeting-Chimären (PROTACs) eingesetzt, die bifunktionale Moleküle sind, die darauf ausgelegt sind, den Abbau von Zielproteinen durch das Ubiquitin-Proteasom-System zu induzieren .
Wirkmechanismus
Target of Action
VH032-OH, also known as (2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide or VH 032, phenol, is a derivative of the von Hippel-Lindau (VHL) ligand . The primary target of VH032-OH is the VHL protein, which serves as the substrate recognition subunit of the multi-subunit Cullin-2 RING E3 ubiquitin ligase (CRL2 VHL) .
Mode of Action
VH032-OH interacts with its target, the VHL protein, by binding to it . This compound is commonly used as a precursor to a Proteolysis Targeting Chimera (PROTAC) that hijacks VHL as the E3 ubiquitin ligase component .
Biochemical Pathways
The von Hippel-Lindau (VHL) Cullin RING E3 ligase is an essential enzyme in the ubiquitin-proteasome system . It recruits substrates such as the hypoxia-inducible factor for ubiquitination and subsequent proteasomal degradation . The ubiquitin-proteasome pathway can be hijacked toward non-native neo-substrate proteins using proteolysis targeting chimeras (PROTACs), bifunctional molecules designed to simultaneously bind to an E3 ligase and a target protein to induce target ubiquitination and degradation .
Result of Action
The binding of VH032-OH to VHL leads to the recruitment of the ubiquitin-proteasome system, resulting in the ubiquitination and degradation of target proteins . This process can be used to selectively degrade disease-related proteins .
Action Environment
The design and optimization of protacs, which vh032-oh is used to create, often consider factors such as the cellular environment and stability of the compound .
Biochemische Analyse
Biochemical Properties
VH032-OH plays a significant role in biochemical reactions as it is a ligand for the von Hippel-Lindau (VHL) E3 ligase . The VHL E3 ligase is an essential enzyme in the ubiquitin-proteasome system that recruits substrates such as the hypoxia-inducible factor for ubiquitination and subsequent proteasomal degradation . The ubiquitin-proteasome pathway can be hijacked toward non-native neo-substrate proteins using proteolysis targeting chimeras (PROTACs), bifunctional molecules designed to simultaneously bind to an E3 ligase and a target protein to induce target ubiquitination and degradation .
Cellular Effects
The cellular effects of VH032-OH are primarily related to its role as a VHL ligand. It has been reported that VH032-OH can increase the intracellular level of VHL . This occurs via protein stabilization of VHL isoforms and not via changes in transcript levels . Increased VHL levels upon VH298 treatment resulted in turn to reduced levels of HIF-1α protein .
Molecular Mechanism
The molecular mechanism of VH032-OH is closely tied to its function as a VHL ligand. The von Hippel-Lindau (VHL) Cullin RING E3 ligase is an essential enzyme in the ubiquitin-proteasome system that recruits substrates such as the hypoxia-inducible factor for ubiquitination and subsequent proteasomal degradation . VH032-OH, as a VHL ligand, can be connected to the ligand for protein by a linker to form PROTACs .
Metabolic Pathways
As a VHL ligand, it is likely involved in the ubiquitin-proteasome pathway
Transport and Distribution
As a VHL ligand, it is likely to be involved in processes related to the ubiquitin-proteasome system .
Subcellular Localization
As a VHL ligand, it is likely to be involved in processes related to the ubiquitin-proteasome system , which could potentially influence its localization within the cell.
Vorbereitungsmethoden
Die Synthese von VH032-OH umfasst mehrere Schritte, darunter die Schutzgruppen von funktionellen Gruppen, Kupplungsreaktionen und Entschützschritte. Ein üblicher Syntheseweg beinhaltet die Verwendung von N-Boc-L-4-Hydroxyprolin als Ausgangsmaterial. Die wichtigsten Schritte umfassen:
- Schutz der Hydroxygruppe.
- Kupplung mit einem benzylischen Amin.
- Arylierung des 4-Methylthiazolrings unter Verwendung von Palladiumkatalysatoren wie Pd(OAc)2 oder Pd-PEPPSI-IPr.
- Entschützung der Amin- und Hydroxygruppen .
Industrielle Produktionsverfahren für VH032-OH sind nicht umfassend dokumentiert, aber die Synthese folgt im Allgemeinen ähnlichen Schritten mit Optimierungen für die Hochskalierung und Verbesserung der Ausbeute.
Analyse Chemischer Reaktionen
VH032-OH unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxygruppe kann unter bestimmten Bedingungen oxidiert werden, um Ketone oder Aldehyde zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Alkohole oder Amine zu bilden.
Wissenschaftliche Forschungsanwendungen
VH032-OH wird in der wissenschaftlichen Forschung häufig eingesetzt, insbesondere bei der Entwicklung von PROTACs. Diese Anwendungen umfassen:
Chemie: Wird als Baustein für die Synthese von PROTACs verwendet, die spezifische Proteine zum Abbau zielen.
Biologie: Wird in Studien eingesetzt, um Protein-Protein-Wechselwirkungen und das Ubiquitin-Proteasom-System zu verstehen.
Medizin: Untersucht für potenzielle therapeutische Anwendungen bei der gezielten Degradierung von krankheitsrelevanten Proteinen.
Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt
Wirkmechanismus
VH032-OH wirkt, indem es an das VHL-Protein bindet, das Teil des E3-Ubiquitin-Ligase-Komplexes ist. Diese Bindung erleichtert die Rekrutierung von Zielproteinen in das Ubiquitin-Proteasom-System, was zu ihrer Ubiquitinierung und anschließendem Abbau führt. Die beteiligten molekularen Ziele und Pfade umfassen den Hypoxi-induzierbaren Faktor (HIF)-Pfad, bei dem VHL eine entscheidende Rolle bei der Regulierung der Stabilität von HIF-Proteinen spielt .
Wissenschaftliche Forschungsanwendungen
VH032-OH is extensively used in scientific research, particularly in the development of PROTACs. These applications include:
Chemistry: Used as a building block for synthesizing PROTACs that target specific proteins for degradation.
Biology: Employed in studies to understand protein-protein interactions and the ubiquitin-proteasome system.
Medicine: Investigated for potential therapeutic applications in targeting disease-related proteins for degradation.
Industry: Utilized in the development of new drugs and therapeutic agents
Vergleich Mit ähnlichen Verbindungen
VH032-OH wird mit anderen VHL-Liganden wie VH032, VH101 und VH298 verglichen. Diese Verbindungen weisen ähnliche Strukturen auf, unterscheiden sich jedoch in ihrer Bindungsaffinität und ihren funktionellen Gruppen. VH032-OH ist aufgrund seiner terminalen Hydroxygruppe einzigartig, die eine schnelle Konjugation mit verschiedenen Linkern ermöglicht, was es zu einem vielseitigen Baustein für die PROTAC-Entwicklung macht .
Ähnliche Verbindungen umfassen:
- VH032
- VH101
- VH298
Diese Verbindungen werden in ähnlichen Anwendungen eingesetzt, können aber unterschiedliche Eigenschaften und Effizienzen bei der gezielten Ansteuerung spezifischer Proteine aufweisen .
Eigenschaften
IUPAC Name |
(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O5S/c1-13-20(34-12-26-13)15-6-7-16(19(31)8-15)10-25-22(32)18-9-17(30)11-28(18)23(33)21(24(3,4)5)27-14(2)29/h6-8,12,17-18,21,30-31H,9-11H2,1-5H3,(H,25,32)(H,27,29)/t17-,18+,21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHVZPHLQIBKHX-LVCYWYKZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-benzyl-3-butyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2749592.png)

![4-ethoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2749594.png)
![N-cyclopentyl-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2749595.png)
![4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine](/img/structure/B2749596.png)
![2-Amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2749600.png)
![3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2749601.png)
![4-cyclopropyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole](/img/structure/B2749603.png)
![3-(3-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2749604.png)
![N-(2,3-dimethylphenyl)-2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2749606.png)

![5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2749611.png)

